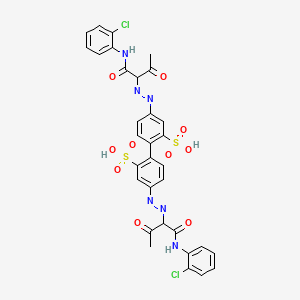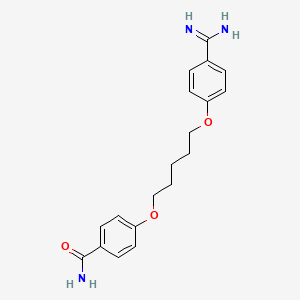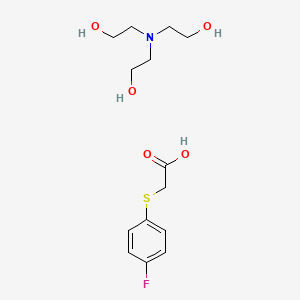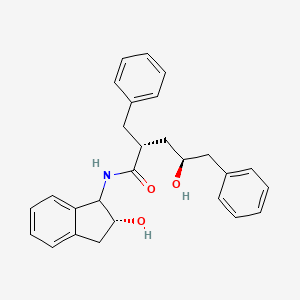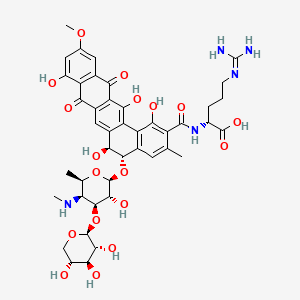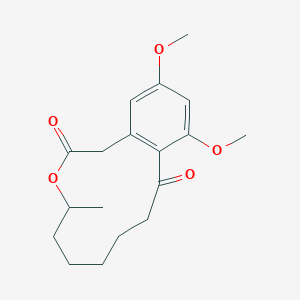
Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Z)-(5-(4-((ジメチルアミノ)スルホニル)フェニル)-1,2,6,7,8,9-ヘキサヒドロ-8-メチル-2-オキソ-3H-ピロロ(3,2-H)イソキノリン-3-イリデン)アミノ)オキシ)-4-ヒドロキシブタン酸, (2R)- は、ブタン酸骨格、ジメチルアミノスルホニル基、ピロロイソキノリン部分を有するユニークな構造を持つ複雑な有機化合物です。
製法
この化合物の合成には、多くのステップが伴い、通常、ピロロイソキノリンコアの調製から始まります。これは、環化や官能基修飾を含む一連の反応によって達成できます。ジメチルアミノスルホニル基はスルホニル化反応によって導入され、ブタン酸部分はエステル化またはアミド化反応によって組み込まれます。工業生産方法には、これらの反応の収率と純度を向上させるための最適化が含まれる場合があり、しばしば触媒や特定の反応条件を使用して効率を高めます。
化学反応解析
この化合物は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: ヒドロキシル基とアミノ基の存在により、酸化反応が可能です。これは、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって触媒することができます。
還元: ピロロイソキノリン部分のカルボニル基の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: ジメチルアミノスルホニル基は、求核置換反応に関与することができ、多くの場合、ハロアルカンやアシルクロリドなどの試薬を使用します。
加水分解: ブタン酸部分のエステルまたはアミド結合は、酸性または塩基性条件下で加水分解して、対応するカルボン酸またはアミンを生成できます。
準備方法
The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyrroloisoquinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The dimethylamino sulfonyl group is introduced through sulfonylation reactions, while the butanoic acid moiety is incorporated via esterification or amidation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the pyrroloisoquinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester or amide bonds in the butanoic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
科学的研究の応用
この化合物は、いくつかの科学研究における応用があります。
化学: 特に医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、さまざまな生物学的標的に相互作用でき、酵素阻害や受容体結合の研究に役立ちます。
医学: 特定の分子経路を調節する能力があるため、抗炎症剤または抗がん剤としての治療的用途の可能性があります。
工業: 特定の機能性基を必要とする特殊化学品や材料、特にそれらを必要とするものの合成に役立ちます。
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。ジメチルアミノスルホニル基は、標的タンパク質と水素結合や静電相互作用を形成できますが、ピロロイソキノリン部分はπ-πスタッキングや疎水性相互作用に関与できます。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物には、他のブタン酸誘導体とピロロイソキノリン系分子が含まれます。これらの化合物と比較して、2-(((Z)-(5-(4-((ジメチルアミノ)スルホニル)フェニル)-1,2,6,7,8,9-ヘキサヒドロ-8-メチル-2-オキソ-3H-ピロロ(3,2-H)イソキノリン-3-イリデン)アミノ)オキシ)-4-ヒドロキシブタン酸, (2R)- は、独特の化学反応性と生物学的活性を付与する官能基の特定の組み合わせにより、ユニークです。いくつかの類似化合物には次のようなものがあります。
2-アミノブタン酸, (S)-: アミノ基を有する、より単純なブタン酸誘導体.
ブタン酸: 4つの炭素鎖を持つ基本的なカルボン酸.
類似化合物との比較
Similar compounds include other butanoic acid derivatives and pyrroloisoquinoline-based molecules. Compared to these compounds, Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
Butanoic acid, 2-amino-, (S)-: A simpler butanoic acid derivative with an amino group.
Butanoic acid: A basic carboxylic acid with a four-carbon chain.
特性
CAS番号 |
666706-38-3 |
|---|---|
分子式 |
C24H28N4O7S |
分子量 |
516.6 g/mol |
IUPAC名 |
(2R)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m1/s1 |
InChIキー |
CFJRSKULEDUDKL-HXUWFJFHSA-N |
異性体SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@H](CCO)C(=O)O)/C(=O)N3 |
正規SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



